

# Fmoc-Azetidine-3-Carboxylic Acid: A Comprehensive Technical Overview of its Physical Properties

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## Compound of Interest

Compound Name: *Fmoc-azetidine-3-carboxylic acid*

Cat. No.: *B557790*

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**Fmoc-azetidine-3-carboxylic acid** is a pivotal building block in the realm of peptide synthesis and drug discovery.<sup>[1][2]</sup> Its unique four-membered azetidine ring structure imparts conformational constraints and enhanced metabolic stability to peptides, making it a valuable tool for designing novel therapeutics.<sup>[1]</sup> This technical guide provides an in-depth analysis of the core physical properties of **Fmoc-azetidine-3-carboxylic acid**, complete with experimental protocols and a workflow visualization for its primary application.

## Core Physical and Chemical Properties

The fundamental properties of **Fmoc-azetidine-3-carboxylic acid** are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	C <sub>19</sub> H <sub>17</sub> NO <sub>4</sub>	[1][3][4][5]
Molecular Weight	323.35 g/mol	[1][3][4][6]
Appearance	White to off-white or pale yellow powder/solid.[1][7][8]	N/A
Melting Point	162 - 165 °C or 174 °C	[1][7]
Purity (Typical)	≥98% (HPLC)	[1][4][5]
Storage Conditions	0 - 8 °C	[1][5][7]
Solubility	Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ketone.[7]	N/A

## Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are standard procedures in organic chemistry laboratories.

### Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[9][10] A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.[9][10]

Methodology:

- **Sample Preparation:** Ensure the **Fmoc-azetidine-3-carboxylic acid** sample is completely dry and in a fine powder form.
- **Capillary Tube Loading:** Press the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the solid to a height of approximately 3 mm.[11]

- Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[\[9\]](#)[\[11\]](#)
- Rapid Heating (Optional): Perform an initial rapid heating to quickly determine an approximate melting range. This helps in saving time for the subsequent accurate determination.[\[9\]](#)[\[10\]](#)
- Accurate Determination: Allow the apparatus to cool. Then, begin heating at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[\[9\]](#)
- Observation and Recording: Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire solid has melted into a clear liquid ( $T_2$ ). The melting point is reported as the range  $T_1 - T_2$ .[\[9\]](#)

## Determination of Solubility (Qualitative Shake-Flask Method)

Understanding the solubility profile of a compound is essential for reaction setup, purification, and formulation.[\[12\]](#) This protocol provides a systematic approach to determine the solubility of **Fmoc-azetidine-3-carboxylic acid** in various solvents.

Methodology:

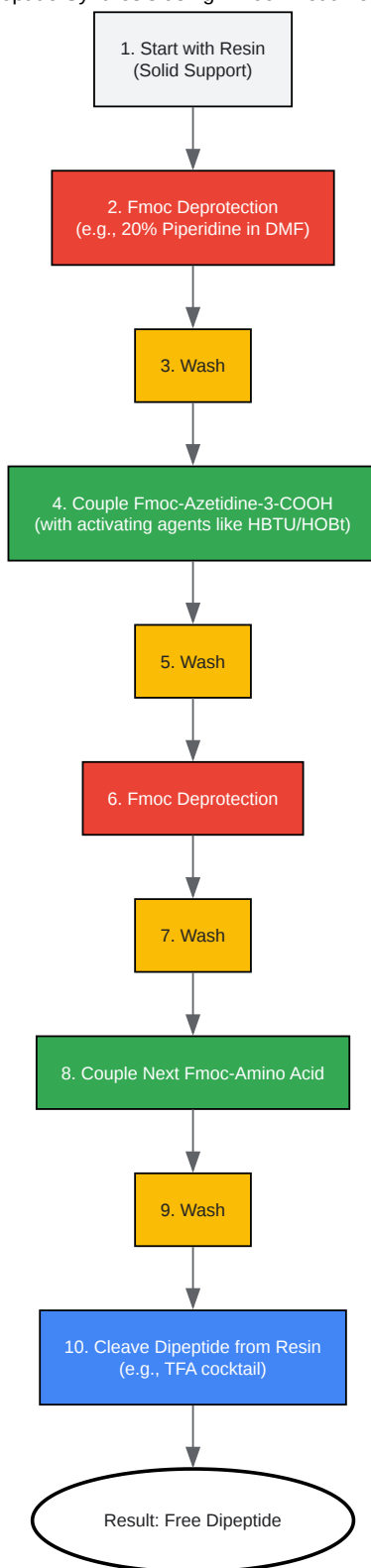
- Sample Preparation: Weigh out a specific amount of **Fmoc-azetidine-3-carboxylic acid** (e.g., 25 mg) into a small test tube.[\[13\]](#)
- Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL of water, 5% NaOH, 5% HCl, or an organic solvent like DMSO) in small portions.[\[13\]](#)
- Agitation: After each addition, shake the test tube vigorously to facilitate dissolution.[\[13\]](#)
- Observation: Observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent under the tested conditions.
- Systematic Testing: A flowchart for systematic solubility testing can be employed, starting with water, then moving to acidic and basic solutions for water-insoluble compounds to

gather information about their functional groups.[14] For comprehensive quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like HPLC.[15]

## Application Workflow: Solid-Phase Peptide Synthesis (SPPS)

**Fmoc-azetidine-3-carboxylic acid** is a key building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating peptides.[2] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is crucial as it can be selectively removed under mild basic conditions, allowing for the stepwise and controlled addition of amino acids to a growing peptide chain.[1][2] The diagram below illustrates a simplified workflow for the incorporation of **Fmoc-azetidine-3-carboxylic acid** into a dipeptide on a solid support.

## Workflow for Dipeptide Synthesis using Fmoc-Azetidine-3-Carboxylic Acid



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Caption: Simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

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